Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Lipophilicity Physicochemical properties Building block selection

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 1020569-65-6) is a trisubstituted isoxazole-4-carboxylate ester bearing a 2,6-dichlorophenyl group at position 3, a cyclopropyl ring at position 5, and an ethyl ester at position 4. This compound serves as the canonical building block for the synthesis of clinically advanced, non-steroidal farnesoid X receptor (FXR) agonists, most notably LY2562175 (TERN-101) and Cilofexor (GS-9674).

Molecular Formula C15H13Cl2NO3
Molecular Weight 326.2 g/mol
CAS No. 1020569-65-6
Cat. No. B1393062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate
CAS1020569-65-6
Molecular FormulaC15H13Cl2NO3
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3
InChIInChI=1S/C15H13Cl2NO3/c1-2-20-15(19)12-13(18-21-14(12)8-6-7-8)11-9(16)4-3-5-10(11)17/h3-5,8H,2,6-7H2,1H3
InChIKeyLCBWCDNDUBMBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 1020569-65-6): A Critical Isoxazole Building Block Differentiated for FXR Agonist Synthesis


Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 1020569-65-6) is a trisubstituted isoxazole-4-carboxylate ester bearing a 2,6-dichlorophenyl group at position 3, a cyclopropyl ring at position 5, and an ethyl ester at position 4 . This compound serves as the canonical building block for the synthesis of clinically advanced, non-steroidal farnesoid X receptor (FXR) agonists, most notably LY2562175 (TERN-101) and Cilofexor (GS-9674) [1][2]. The isoxazole core functions as a 'hammerhead'-type pharmacophore for FXR engagement, while the ethyl ester provides a versatile handle for elaboration to the 4-hydroxymethyl intermediate that is essential for appending downstream substituents [1].

Procurement Risk: Why Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate Cannot Be Interchanged with the Methyl Ester or Free Acid


Substituting the ethyl ester with the methyl ester (CAS 946426-88-6) or the free carboxylic acid (CAS 2191434-19-0) introduces quantifiable physicochemical and reactivity differences that can derail established synthetic routes to FXR agonists. The ethyl ester exhibits a measured LogP of 4.70, which is approximately 0.49 log units higher than the methyl ester (LogP 4.21) . This difference affects partitioning behavior in biphasic reaction mixtures, chromatographic purification, and the solubility profile of intermediates. More critically, the ethyl ester is the explicit starting material described in patent literature for reduction to the 4-hydroxymethyl isoxazole intermediate using lithium aluminum hydride—a sequence that has been validated at multi-gram scale in the LY2562175 and Cilofexor campaigns [1]. The free acid, by contrast, requires prior activation (e.g., mixed anhydride formation) before reduction, adding a synthetic step and reducing overall yield. These distinctions make wholesale substitution a material risk to reaction reproducibility and regulatory documentation integrity.

Quantitative Evidence Guide: Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate vs Closest Analogs


Evidence Item 1: LogP Lipophilicity – Ethyl Ester vs Methyl Ester vs Free Acid

The ethyl ester (CAS 1020569-65-6) exhibits a calculated LogP of 4.70, which is 0.49 units higher than the methyl ester analog (CAS 946426-88-6; LogP 4.21) and 0.48 units higher than the free carboxylic acid (CAS 2191434-19-0; LogP 4.22) . This represents a ~3-fold greater partition coefficient for the ethyl ester in octanol/water systems.

Lipophilicity Physicochemical properties Building block selection

Evidence Item 2: Molecular Weight and Stoichiometric Distinction vs Methyl Ester and Free Acid

The molecular weight of the ethyl ester is 326.17 g/mol, which is 14.02 g/mol higher than the methyl ester (312.15 g/mol, one less methylene unit) and 28.05 g/mol higher than the free carboxylic acid (298.12 g/mol) . This mass difference corresponds to one CH₂ group when compared to the methyl ester and one C₂H₅ group when compared to the free acid.

Molecular weight Stoichiometry Procurement calculations

Evidence Item 3: FXR Agonist Potency and Selectivity of Derived Clinical Candidate LY2562175 vs GW4064

LY2562175, synthesized from the 4-hydroxymethyl intermediate derived from this ethyl ester building block, exhibits an EC50 of 193 nM for human FXR transactivation in a cell-based co-transfection assay, with selectivity exceeding 50-fold over glucocorticoid, androgen, mineralocorticoid, and progesterone receptors (EC50 > 10 µM for all) [1]. In comparison, GW4064—the prototypical isoxazole-based FXR agonist—shows an EC50 of 15 nM but suffers from poor drug-like properties (stilbene-associated photochemical instability and high logP) that precluded its clinical development [2]. Predicted pEC50 values from CoMFA/CoMSIA modeling rank Cilofexor (8.748/8.427) and LY2562175 (7.855/7.814) ahead of GW4064 (7.149/6.823) [3].

FXR agonist EC50 Selectivity Nuclear receptor

Evidence Item 4: Established Synthetic Intermediate Role – Direct Reduction to the 4-Hydroxymethyl Isoxazole Key Intermediate

The ethyl ester is the designated starting material for the synthesis of (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol, the key intermediate that is elaborated to both LY2562175 and Cilofexor via etherification with the respective piperidinyl-indole or azetidinyl-pyridine fragments [1][2]. The reduction of the ethyl ester to the primary alcohol proceeds using lithium aluminum hydride (LiAlH₄) in THF, a transformation validated and disclosed in the peer-reviewed synthesis of LY2562175 [1]. The free carboxylic acid analog (CAS 2191434-19-0) cannot be reduced directly to the alcohol under comparable conditions; it first requires conversion to a mixed anhydride or acid chloride, introducing additional synthetic manipulation .

Synthetic intermediate Reduction Lithium aluminum hydride FXR agonist synthesis

Evidence Item 5: Patent-Exemplified Scaffold – Direct Link to Clinical-Stage FXR Programs vs GW4064 Chemotype

This specific ethyl ester is explicitly disclosed as a key intermediate in multiple patent families covering FXR agonists, including CN-110818704-A, WO-2020029908-A1, WO-2020033382-A1, and AU-2019319750-A1, all with priority date 2018-08-08 . Two drug candidates incorporating this scaffold have reached clinical development: LY2562175 (TERN-101) for NASH/dyslipidemia [1] and Cilofexor (GS-9674) for primary biliary cholangitis and primary sclerosing cholangitis (Phase III) [2]. In contrast, GW4064, while potent (EC50 15 nM), was never advanced beyond preclinical investigation due to its stilbene-containing structure that confers photochemical instability, high logP (~6.5), and poor oral bioavailability [3].

Patent coverage Clinical candidate FXR modulator Drug discovery

High-Value Application Scenarios for Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 1020569-65-6)


Scenario 1: Medicinal Chemistry – FXR Agonist Lead Optimization and SAR Exploration

This building block is the established entry point for synthesizing the 4-hydroxymethyl isoxazole intermediate that defines the clinically validated LY2562175/Cilofexor chemotype [1]. The ethyl ester can be reduced with LiAlH₄ to the alcohol, then converted to the chloromethyl derivative for etherification with diverse amine-bearing fragments. Procurement of this specific ester enables direct replication of the published SAR around the isoxazole 4-position linker, which has been shown to modulate FXR tissue selectivity (intestinal vs hepatic bias) and to separate efficacy from ALT elevation and cholesterol changes—a critical differentiation demonstrated by Cilofexor vs its predecessor Px-102 [2][3].

Scenario 2: Process Chemistry – Route Scouting and Scale-Up of GMP Intermediate Synthesis

For process chemists developing scalable routes to FXR agonist APIs, the ethyl ester offers a validated reduction step (LiAlH₄/THF) that has been demonstrated at multi-gram scale in the primary literature [1]. Its higher LogP (4.70 vs 4.21 for the methyl ester) simplifies extractive workup by driving the reduced alcohol product preferentially into organic layers during aqueous/organic partitioning. The documented synthetic sequence ethyl ester → alcohol → chloromethyl → ether → final acid provides a fully precedented 4-step route from this building block to the carboxylic acid pharmacophore of LY2562175, reducing process development risk and supporting regulatory filing consistency [2].

Scenario 3: Chemical Biology – Tool Compound Synthesis for FXR Target Engagement Studies

The ethyl ester enables the preparation of the alcohol intermediate that can be functionalized with biotin, fluorescent tags, or photoaffinity labels via the 4-hydroxymethyl handle. Given LY2562175's demonstrated selectivity for FXR over GR/AR/MR/PR (EC50 > 10 µM for all off-targets), probe molecules derived from this building block offer a clean pharmacological profile for target engagement assays, competition binding studies, and cellular thermal shift assays (CETSA) [3]. The 2,6-dichlorophenyl group provides a distinctive UV chromophore (λmax ~230-250 nm) that facilitates HPLC-based purity assessment and quantification of probe conjugates.

Scenario 4: Preclinical Pharmacology – In Vivo Efficacy Studies Requiring Milligram-to-Gram Quantities of FXR Modulator

Research programs requiring in vivo evaluation of novel FXR agonists in rodent models of NASH, dyslipidemia, or cholestasis benefit from the commercial availability of this building block in 95-98% purity from multiple authorized suppliers (Combi-Blocks, AKSci, Chemscene, MolCore) . The ethyl ester's established synthetic downstream path supports the rapid generation of 100 mg to 10 g batches of candidate FXR modulators for pharmacokinetic/pharmacodynamic (PK/PD) studies, enabling dose-response determination for plasma LDL lowering (ED50 ~3.4 mg/kg for LY2562175 in LDLr-/- mice) and triglyceride reduction within typical academic or biotech resource constraints [1].

Quote Request

Request a Quote for Ethyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.